molecular formula C27H24N2O2S B2797273 4-(benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-80-5

4-(benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2797273
CAS No.: 872208-80-5
M. Wt: 440.56
InChI Key: RVUHTQSDZAHPKU-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused chromeno-pyrimidine core. The chromeno[2,3-d]pyrimidine system is characterized by a benzopyran ring fused to a pyrimidine ring at positions 2 and 2. Key substituents include:

  • 4-Ethoxyphenyl group at position 2, which may enhance metabolic stability compared to unsubstituted phenyl rings.
  • Methyl group at position 7, likely influencing steric and electronic properties.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c1-3-30-22-12-10-20(11-13-22)25-28-26-23(16-21-15-18(2)9-14-24(21)31-26)27(29-25)32-17-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUHTQSDZAHPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name & CAS (if available) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Chromeno[2,3-d]pyrimidine 4-(Benzylsulfanyl), 2-(4-ethoxyphenyl), 7-methyl Not explicitly provided Inferred enzyme inhibition potential
2-(Benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 338415-97-7) Pyrrolo[2,3-d]pyrimidine 4-Methyl, 7-phenyl, 6,7-dihydro C₂₀H₁₉N₃S 333.5 High purity (≥95%); discontinued commercial availability
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS MFCD03030417) Pyrrolo[2,3-d]pyrimidine 4-Chloro, 7-(4-ethoxyphenyl), 5-phenyl C₂₀H₁₆ClN₃O 349.82 Potential agrochemical or pharmaceutical use
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-...chromeno[2,3-d]pyrimidin-4-one Chromeno[2,3-d]pyrimidinone 9-(2-Chlorobenzylidene), 5-(2-chlorophenyl), 2-phenyl Not provided Synthesized via benzamide cyclization
4-(4-Piperidinophenyl)-2-thioxo-...chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidinone 4-(Piperidinophenyl), 2-thioxo C₁₉H₁₇N₃O₂S 351.43 Good oral bioavailability (computational)

Key Differences and Implications

Core Structure Variations: Chromeno[2,3-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine (CAS 338415-97-7): The chromeno core incorporates a benzopyran ring, enhancing aromaticity and planar rigidity compared to the pyrrolo system, which may affect binding to hydrophobic enzyme pockets . Chromeno[2,3-d]pyrimidinone derivatives (e.g., ) introduce a ketone group, altering hydrogen-bonding capacity .

Substituent Effects: Benzylsulfanyl vs. 4-Ethoxyphenyl vs. Chlorophenyl/Piperidinophenyl: The ethoxy group offers metabolic stability over chlorophenyl () and may reduce toxicity. Piperidinophenyl () introduces basicity, favoring interactions with acidic residues .

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step protocols similar to (reflux with acetic anhydride) or (DIPEA-mediated coupling) .
  • One-step synthesis (e.g., using p-toluenesulfonic acid) is less feasible for the target due to its complex substituents .

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